molecular formula C4H6ClN3O2S B6596635 dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride CAS No. 1780688-94-9

dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No.: B6596635
CAS No.: 1780688-94-9
M. Wt: 195.63 g/mol
InChI Key: OTMZSAIXJKXVSM-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its reactivity and versatility in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with enzymes involved in metabolic pathways, thereby modulating their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the overall biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions are often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and DNA synthesis . Additionally, it can affect the metabolism of other biomolecules such as lipids and carbohydrates, further influencing cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within the cell is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is a key determinant of its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the reaction of dimethyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

    Starting Material: Dimethyl-1H-1,2,3-triazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. Key steps include:

    Raw Material Preparation: Ensuring high purity of dimethyl-1H-1,2,3-triazole and chlorosulfonic acid.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Purification: Using techniques such as distillation and crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester linkages.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    4,5-Dicyano-1,2,3-triazole: A triazole derivative with different functional groups and applications.

    3,5-Dimethyl-1,2,4-triazole: A structurally similar compound with different chemical properties.

Uniqueness

Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to its specific reactivity and versatility in forming sulfonamide and sulfonate ester linkages. Its ability to modify a wide range of nucleophiles makes it a valuable tool in synthetic chemistry and various scientific research applications.

Properties

IUPAC Name

3,5-dimethyltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-3-4(11(5,9)10)8(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMZSAIXJKXVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780688-94-9
Record name dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride
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